4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one

Description

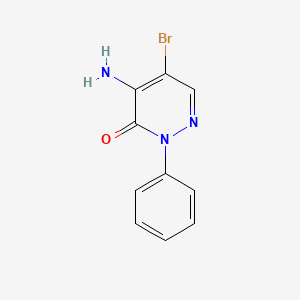

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a bicyclic structure with a phenyl group at position 2, an amino group at position 4, and a bromine atom at position 3. Pyridazinones are heterocyclic compounds of pharmacological interest due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets.

Properties

IUPAC Name |

4-amino-5-bromo-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNFWXDDDKXLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine.

Phenylation: The phenyl group can be introduced via a cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The bromo group can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include sodium thiolate, ammonia, and sodium alkoxide.

Major Products

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Hydrogen-substituted derivatives.

Substitution: Thiol, amine, or alkoxide-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research and validation.

Comparison with Similar Compounds

Halogen Variation

- 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one (CAS 1698-63-1): Substitution: Bromine (position 5), chlorine (position 4). Molecular Weight: 285.52 g/mol vs. 293.12 g/mol (target compound). Reactivity: The chlorine atom enhances electrophilic substitution susceptibility compared to amino groups, increasing reactivity in cross-coupling reactions. Melting Point: Not reported, but halogenated pyridazinones generally exhibit higher melting points due to increased molecular rigidity .

- 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one: Substitution: Fluorine on the phenyl ring. Solubility: Fluorine may slightly increase lipophilicity compared to unsubstituted phenyl groups .

Amino Group vs. Other Substituents

- 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (CAS 867130-83-4): Substitution: Amino (position 4), chlorine (position 6). Hydrogen Bonding: The amino group facilitates hydrogen bonding, enhancing solubility in polar solvents. Stability: Amino groups are prone to oxidation, whereas halogenated analogs (e.g., bromine, chlorine) offer greater stability under acidic conditions .

Structural and Crystallographic Insights

- 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one: Dihedral Angle: 53.93° between the phthalazinone core and methylphenyl group, influencing π-π stacking interactions. Crystal Packing: C-H⋯O hydrogen bonds form chains, stabilized by π-π interactions (3.699 Å centroid distance). Comparatively, the target compound’s bromine may induce stronger halogen bonding .

- 4-(4-Chlorophenyl)-6-morpholinopyridazin-3(2H)-one: Conformation: Morpholine adopts a chair conformation, while the pyridazinone core remains planar. Pharmacological Relevance: Demonstrates analgesic activity comparable to aspirin, suggesting pyridazinones with polar substituents (e.g., morpholine) may enhance bioactivity .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₀H₈BrN₃O | 293.12 | 4-NH₂, 5-Br, 2-Ph | Not Reported |

| 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one | C₁₀H₆BrClN₂O | 285.52 | 5-Br, 4-Cl, 2-Ph | Not Reported |

| 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one | C₁₀H₈ClN₃O | 229.65 | 4-NH₂, 6-Cl, 2-Ph | Not Reported |

| 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one | C₁₀H₇BrFN₃O | 308.09 | 5-NH₂, 4-Br, 2-(4-F-Ph) | Not Reported |

Table 2: Key Spectral Data (IR and NMR)

Biological Activity

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.14 g/mol. The compound features an amino group, a bromo substituent, and a phenyl group attached to the pyridazine core, contributing to its reactivity and biological potential.

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.

- Receptors : It may act on specific receptors, potentially affecting signal transduction processes.

- Nucleic Acids : Interaction with nucleic acids could lead to alterations in gene expression or replication processes.

The exact pathways involved are still under investigation, necessitating further research to elucidate its full pharmacological profile.

Antitumor Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antitumor properties. A study reported that the compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Biological Activity Summary

Case Studies

- Antitumor Study in Cell Lines : A study evaluated the cytotoxicity of this compound on breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 12 µM, suggesting potent antitumor activity.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the production of TNF-alpha in lipopolysaccharide-stimulated macrophages by nearly 40%, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : The compound showed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one, and what key reaction conditions are critical for yield optimization?

- The synthesis typically involves multi-step reactions, starting with halogenation or substitution on a pyridazinone core. For brominated pyridazinones, methods like bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (50–80°C) are common . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction monitoring by TLC and NMR spectroscopy is essential to confirm intermediate formation .

Q. How can researchers characterize the structural purity of this compound?

- Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., bromine at C5, phenyl at C2). Aromatic protons in the phenyl group appear as multiplet signals at δ 7.2–7.8 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 308.01 for C10H8BrN3O).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using programs like SHELXL . For example, triclinic crystal systems (space group P1) with unit cell parameters a ≈ 9.7 Å, b ≈ 12.6 Å, and c ≈ 15.5 Å have been reported for structurally analogous bromopyridazinones .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based protocols. For receptor-binding studies, employ competitive radioligand assays (e.g., displacement of [3H]-labeled ligands). Cytotoxicity can be assessed via MTT assays in cancer cell lines (IC50 values). Always include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for brominated pyridazinones?

- Discrepancies in bond angles or torsional strains may arise from disorder in the crystal lattice. Use SHELXL refinement tools to model disorder (e.g., split positions for bromine atoms) and apply restraints to thermal parameters . Validate with residual density maps (R < 0.05) and compare with analogous structures in the Cambridge Structural Database (CSD). For example, C–Br bond lengths in pyridazinones typically range from 1.89–1.92 Å; deviations >0.03 Å suggest measurement errors .

Q. What strategies optimize regioselectivity during functionalization of the pyridazinone core?

- To avoid competing reactions at C4 vs. C5 positions:

- Electronic control : Use directing groups (e.g., amino at C4) to steer electrophilic substitution toward C5.

- Steric protection : Introduce bulky substituents (e.g., tert-butyl) at adjacent positions to block undesired sites.

- Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, using ligands like XPhos to enhance selectivity .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to estimate logP (lipophilicity) and pKa (ionization states). Molecular dynamics simulations (AMBER force field) model membrane permeability. ADMET predictors (e.g., SwissADME) assess metabolic stability, highlighting potential cytochrome P450 interactions. For example, the amino group at C4 may undergo Phase I oxidation, requiring structural masking (e.g., prodrug design) .

Methodological Considerations

Q. What analytical techniques differentiate isomeric impurities in synthesized batches?

- HPLC-MS/MS : Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Isomers show distinct retention times (ΔRT > 1.5 min) and fragmentation patterns (e.g., m/z 290.98 for deaminated byproducts).

- 2D NMR (COSY, NOESY) : Correlate coupling between H5 and H6 protons to confirm regiochemistry. NOE interactions between phenyl and amino groups validate spatial proximity .

Q. How should researchers address discrepancies between computational and experimental solubility data?

- Reassess force field parameters in simulations (e.g., OPLS vs. CHARMM). Experimentally, measure solubility in PBS (pH 7.4) and DMSO using nephelometry. If computational predictions overestimate solubility, consider polymorph screening (e.g., via solvent evaporation) to identify stable crystalline forms with higher solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.